N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a cyano group, a difluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to form the desired triazolopyrimidine derivatives .
Another approach involves the base-promoted tandem SNAr/Boulton–Katritzky rearrangement. This method provides a straightforward synthesis of functionalized triazolopyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .
Industrial Production Methods
Industrial production of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves scalable and efficient synthetic routes. One such method is the metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions. This method uses readily available N-(2-pyridyl)amidines as starting materials and is conducted in a simple undivided cell under constant current conditions with n-Bu4NBr as both the redox mediator and the electrolyte .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can undergo nucleophilic addition to the pyridine and pyrimidine rings under mild base-free conditions, resulting in the formation of stable 1.5-dihydro-triazolopyrimidines.
Oxidative Cyclization: The synthesis of nitro-substituted triazolopyrimidines involves oxidative cyclization of the corresponding nitropyrimidinyl hydrazones of aromatic aldehydes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, 2-pyridyl trifluoromethanesulfonate, 2-fluoropyridines, and N-(2-pyridyl)amidines. Reaction conditions often involve mild bases, constant current electrolytic conditions, and the use of redox mediators such as n-Bu4NBr .
Major Products Formed
The major products formed from the reactions of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include functionalized triazolopyrimidines and their derivatives, such as 1.5-dihydro-triazolopyrimidines .
Scientific Research Applications
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition to the pyridine and pyrimidine rings, leading to the formation of stable 1.5-dihydro-triazolopyrimidines . This interaction may affect various biological processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Nitro-substituted triazolopyrimidines: These compounds undergo similar nucleophilic addition reactions and have comparable structural features.
Thiazolo[3,2-b]triazole derivatives: These compounds are synthesized using similar methodologies and have applications in the development of bioactive molecules.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This new heterocyclic system has been evaluated for its antiproliferative activities against cancer cell lines.
The uniqueness of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific functional groups and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O/c1-8-6-11(12(16)17)23-15(19-8)21-13(22-23)14(24)20-10-4-2-9(7-18)3-5-10/h2-6,12H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUBWOTBFESKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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